molecular formula C21H23N3O2 B2415768 (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313234-22-9

(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2415768
CAS No.: 313234-22-9
M. Wt: 349.434
InChI Key: XAMRSPDBMXKYHA-LNVKXUELSA-N
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Description

(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a diethylamino group, a methylphenyl group, and a chromene backbone, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

7-(diethylamino)-2-(4-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-24(5-2)17-11-8-15-12-18(20(22)25)21(26-19(15)13-17)23-16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMRSPDBMXKYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Backbone: The chromene backbone can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine and a suitable leaving group on the chromene backbone.

    Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with 4-methylphenylamine under appropriate conditions to yield the desired imino compound.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Amines derived from the imino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-7-(diethylamino)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-7-(diethylamino)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Biological Activity

The compound (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene class. Chromenes are recognized for their diverse biological activities, making them subjects of extensive research in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃. The structure features a chromene backbone with a diethylamino group and a 4-methylphenyl imine substituent, which may contribute to its biological activity.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. Research indicates that compounds with similar structures often inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have shown that this compound can reduce the viability of several cancer cell lines, although specific IC50 values remain to be established.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders. Studies utilizing animal models have indicated that chromene derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Results indicate that it exhibits moderate antibacterial activity, suggesting its possible use as an antimicrobial agent.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It could interact with receptors that regulate cell signaling pathways related to growth and inflammation.
  • Cellular Pathways: The compound influences pathways such as apoptosis and cell proliferation, which are crucial for its anticancer effects.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
7-Diethylamino-4-methylcoumarinStructureExhibits fluorescent properties
N-(4-Acetylphenyl)acetamideStructureLacks chromene structure
3-AcetylchromoneStructureSimilar core but different substituents

The unique combination of functionalities in this compound may confer specific biological activities that are not present in these similar compounds.

Case Studies

  • In Vitro Cancer Study: A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, indicating potential for further development as an anticancer agent.
  • Anti-inflammatory Model: In an animal model of arthritis, administration of the compound reduced paw swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Q. Basic Q1: What are the standard synthetic routes for preparing (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide?

Methodological Answer: The compound is synthesized via a multi-step approach:

Core Chromene Formation : React 4-(diethylamino)-2-hydroxybenzaldehyde with malonate derivatives (e.g., dimethyl malonate) in methanol using piperidine as a catalyst under reflux (84% yield) .

Imino Group Introduction : Condense the intermediate with 4-methylaniline under acidic or thermal conditions to form the imino linkage.

Carboxamide Functionalization : Convert the ester group to a carboxamide via aminolysis with ammonia or primary amines.
Purification : Column chromatography (SiO₂, chloroform) or recrystallization (Et₂O) is used for isolation .

Q. Advanced Q1: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction rates and reduce side products .
  • Solvent Effects : Use anhydrous dichloromethane for imine formation to minimize hydrolysis .
  • Temperature Control : Maintain reflux at 140–145°C for cyclization steps to avoid decomposition .
  • In-line Monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically.

Structural Characterization

Q. Basic Q2: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Diethylamino group: δ 1.24 ppm (t, 6H, CH₃), 3.46 ppm (q, 4H, NCH₂) .
    • Chromene carbonyl: δ 164.20 ppm (C=O) .
    • Aromatic protons: δ 6.51–8.76 ppm (chromene and imino-phenyl rings) .
  • IR Spectroscopy : Stretch at ~1680 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N imine) .

Q. Advanced Q2: How can researchers resolve contradictions in spectral data (e.g., unexpected shifts or splitting)?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
  • COSY/HSQC : Assign overlapping signals by correlating ¹H-¹³C couplings .
  • X-ray Crystallography : Resolve ambiguities using SHELXL for refinement (e.g., confirming Z-configuration of imine) .

Crystallography and Stability

Q. Basic Q3: What crystallographic methods are suitable for determining this compound’s structure?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .
  • Software : Refine with SHELXL-2018/3, leveraging the ShelXle interface for hydrogen placement and thermal parameters .
  • Key Metrics : Monitor R-factors (<5%) and residual density (<0.5 e⁻/ų) .

Q. Advanced Q3: How do π-π interactions and intramolecular contacts stabilize the crystal lattice?

Methodological Answer:

  • π-π Stacking : Measure centroid distances (e.g., 3.501 Å between chromene rings) using Mercury software .
  • C–H···O Contacts : Identify pseudo-rings (S(5)/S(6) motifs) with bond lengths <2.5 Å .
  • Thermal Analysis : Perform DSC to correlate packing efficiency with melting points .

Biological Activity Profiling

Q. Basic Q4: What in vitro assays are recommended to evaluate this compound’s bioactivity?

Methodological Answer:

  • Anticancer Screening : Use MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against E. coli and S. aureus .

Q. Advanced Q4: How can researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS to identify degradation products interfering with assays .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) to standardize results .

Data Reproducibility

Q. Basic Q5: What steps ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Detailed Protocols : Document reaction times, solvent grades, and purification methods (e.g., "Column: SiO₂, 200–300 mesh") .
  • Reference Standards : Compare NMR data with published spectra (e.g., δ 8.76 ppm for aldehyde protons) .

Q. Advanced Q5: How can batch-to-batch variability in crystallinity be minimized?

Methodological Answer:

  • Seeding : Introduce microcrystals from prior batches to control nucleation .
  • Solvent Antisolvent Pairing : Use methanol/water gradients for controlled recrystallization .

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